N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide
CAS No.:
Cat. No.: VC14779613
Molecular Formula: C22H22N4O4
Molecular Weight: 406.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N4O4 |
|---|---|
| Molecular Weight | 406.4 g/mol |
| IUPAC Name | N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-3-carboxamide |
| Standard InChI | InChI=1S/C22H22N4O4/c1-13-25-18-11-20(30-3)19(29-2)10-15(18)22(28)26(13)9-8-23-21(27)16-12-24-17-7-5-4-6-14(16)17/h4-7,10-12,24H,8-9H2,1-3H3,(H,23,27) |
| Standard InChI Key | NHFXIYFHNWGZQR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CNC4=CC=CC=C43)OC)OC |
Introduction
N-[2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide is a synthetic organic compound that combines a quinazolinone core with an indole moiety. This structure suggests potential applications in medicinal chemistry, particularly for its biological activity and drug-like properties. The compound's unique framework positions it as a candidate for therapeutic research, including anticancer and antimicrobial studies.
Synthesis Pathways
The synthesis of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide typically involves:
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Formation of the Quinazolinone Core:
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Starting from anthranilic acid derivatives, condensation reactions with formamide or related compounds yield the quinazolinone framework.
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Substituents like dimethoxy groups are introduced via electrophilic aromatic substitution.
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Indole Functionalization:
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The indole moiety is functionalized through acylation or amidation reactions to introduce the carboxamide group.
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Linkage Formation:
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Coupling of the quinazolinone and indole units is achieved using reagents like carbodiimides or coupling agents (e.g., EDCI).
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Biological Activity and Applications
The compound's structural features suggest diverse pharmacological applications:
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Anticancer Potential:
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Quinazolinones are known inhibitors of tyrosine kinases, enzymes implicated in cancer cell proliferation.
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Indoles often interact with DNA or proteins, enhancing anticancer efficacy.
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Antimicrobial Activity:
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Similar derivatives have demonstrated antibacterial and antifungal properties by targeting microbial enzymes or membranes.
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Drug-Like Properties:
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Computational studies (e.g., SwissADME) indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
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Comparative Analysis with Related Compounds
Below is a comparison of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide with structurally similar compounds:
| Compound | Molecular Weight (g/mol) | LogP | PSA (Ų) | Activity |
|---|---|---|---|---|
| N-[2-(6,7-Dimethoxy...)ethyl]-1H-Indole-Carboxamide | 448.48 | ~1.6 | ~95 | Anticancer, Antimicrobial |
| Methyl N-[6,7-Dimethoxy...]acetyl-L-Tryptophanate | 464.48 | ~1.6 | ~96 | Anticancer |
| 2-(6,7-Dimethoxy...)N-Hydroxyphenylethylacetamide | 397.43 | ~1.65 | ~81 | Antibacterial |
Challenges and Future Directions
While promising, further research is needed to:
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Optimize synthesis for higher yields and purity.
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Conduct in vitro and in vivo studies to confirm biological activity.
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Evaluate toxicity and pharmacokinetics for drug development.
This compound represents a significant advancement in medicinal chemistry due to its hybrid structure combining biologically active motifs from both quinazolinones and indoles. Further exploration could unlock its full therapeutic potential across various diseases.
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